5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid
Description
Structure and Synthesis
The compound 5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid features a bicyclic core comprising a pyrazolo[1,5-a]pyrazine ring system. Key structural elements include:
- Tetrahydropyrazine ring: A partially saturated six-membered ring with two nitrogen atoms .
- N-Cbz (Carbobenzyloxy) group: A protective group at position 5, enhancing stability during synthesis .
Synthesis Pathway
The synthesis involves multi-step reactions starting from 4-chloro-3-oxo-butyric acid ethyl ester. Key steps include:
Etherification: Using KOtBu to form intermediates.
Cyclization: With hydrazine hydrate to construct the pyrazolo-pyrazine core.
Deprotection and Functionalization: Removal of the t-butyl group and introduction of the Cbz group .
Properties
Molecular Formula |
C15H15N3O4 |
|---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C15H15N3O4/c19-14(20)12-8-16-18-7-6-17(9-13(12)18)15(21)22-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,19,20) |
InChI Key |
CCYQHICESMOQJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)O)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid typically involves the catalytic hydrogenation of pyrazolo[1,5-a]pyrazines. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, which can be achieved through various methods, including 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives . The hydrogenation step is often catalyzed by palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazines, which can be further functionalized for specific applications .
Scientific Research Applications
5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of signal transduction processes or modulation of receptor activity .
Comparison with Similar Compounds
Structural Differences and Electronic Properties
The table below highlights structural variations among related compounds and their implications:
Key Observations :
- Core Heterocycle: Pyrazolo[1,5-a]pyrazine (target) vs. pyrimidine, quinoxaline, or quinazoline in analogs. The pyrazine core offers distinct electronic properties (e.g., reduced aromaticity compared to pyrimidine) that may influence solubility and target binding .
- Carboxylic acid at position 3 enhances polarity, favoring interactions with polar enzyme active sites (e.g., cathepsins) .
Biological Activity
5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C12H14N4O3
- Molecular Weight : 258.27 g/mol
This structure contributes to its interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity :
- Antimicrobial Activity :
- Inhibition of Hepatitis B Virus (HBV) :
The mechanism by which this compound exerts its biological effects primarily involves:
- Metal-binding interactions : The coplanar arrangement of metal-binding heteroatoms enhances binding to the active sites of target enzymes like integrase.
- Lipophilicity : The structure's lipophilicity plays a crucial role in its biological activity; increased lipophilicity often correlates with enhanced potency against various pathogens .
Case Studies
Several studies have highlighted the compound's biological activities:
Q & A
Q. Table 1: Representative Synthetic Pathways
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
Characterization relies on a combination of techniques to confirm structure and purity:
- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks. For example, NMR of pyrazolo[1,5-a]pyrazine derivatives shows distinct peaks for NH (δ 9.5–10.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHNO: calcd. 254.1042, found 254.1039) .
- Elemental Analysis : Confirms stoichiometry (e.g., C, 61.65%; H, 4.38%; N, 27.65% for CHNO) .
- Infrared (IR) Spectroscopy : Detects functional groups like carboxylic acid (C=O stretch at ~1700 cm) and Cbz-protected amines (N-H stretch at ~3300 cm) .
Advanced: How can regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core be achieved?
Methodological Answer:
Regioselective functionalization requires tailored reagents and catalysts:
- Electrophilic Aromatic Substitution : Position 7 is activated for electrophiles due to electron-donating substituents. For example, nitration or halogenation under mild conditions (e.g., HNO/HSO at 0°C) targets this position .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh) as a catalyst introduces aryl groups at position 7 .
- Protection-Deprotection Strategies : The Cbz group at position 5 can be selectively removed (e.g., H/Pd-C) to enable further functionalization without disturbing position 7 .
Key Challenge : Competing reactivity at positions 3 and 7 can occur. Use steric hindrance (e.g., bulky directing groups) or temperature control to suppress side reactions .
Advanced: What computational approaches are used to predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyrazolo[1,5-a]pyrazines, the HOMO is localized at the pyrazole ring, indicating reactivity toward electrophiles .
- Molecular Docking : Evaluates binding affinity with biological targets (e.g., enzymes or receptors). For instance, docking studies with pyrazolo[1,5-a][1,3,5]triazines reveal interactions with ATP-binding pockets in kinases .
- Molecular Dynamics (MD) Simulations : Assesses conformational stability in solvent environments, critical for optimizing solubility and bioavailability .
Q. Table 2: Computational Parameters for Pyrazolo[1,5-a]Pyrazine Derivatives
Data Contradiction Analysis: How to resolve conflicting reaction outcomes when using hydrazine hydrate in synthesis?
Methodological Answer:
Discrepancies arise from varying reaction conditions:
- Temperature Control : At 25°C, hydrazine hydrate with enamines yields cyanopyrazoles, while reflux (80–100°C) favors aminopyrazoles due to kinetic vs. thermodynamic control .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates for cyclization, whereas protic solvents (e.g., ethanol) promote hydrolysis side reactions .
- Stoichiometry : Excess hydrazine (≥2 equiv) drives complete cyclization, but sub-stoichiometric amounts may yield partially reacted intermediates .
Q. Resolution Strategy :
Monitor reactions via TLC or in situ IR to detect intermediate formation.
Optimize conditions using design of experiments (DoE) to balance temperature, solvent, and stoichiometry .
Advanced: How to address low yields in the synthesis of fused pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer:
Low yields often stem from poor solubility or competing pathways:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yield by 15–20% via enhanced energy transfer .
- Catalytic Systems : Use Lewis acids (e.g., ZnCl) to stabilize transition states in cyclocondensation reactions .
- Purification Techniques : Employ gradient column chromatography (hexane/EtOAc) or recrystallization (DMF/HO) to isolate pure products .
Case Study : The synthesis of pyrazolo[1,5-a][1,3,5]triazines via amidoxime intermediates achieved 68% yield after optimizing microwave conditions (150°C, 20 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
